(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
Description
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol (CAS: 1281385-56-5) is a chiral secondary alcohol with a molecular weight of 200.66 g/mol and a purity of 98% . Its structure features a phenyl ring substituted with a chlorine atom at the 5-position and an ethoxy group (-OCH₂CH₃) at the 2-position.
The compound’s physicochemical properties, such as solubility and stability, are influenced by the ethoxy group’s electron-donating nature and the chlorine atom’s electron-withdrawing effects. While specific data on melting/boiling points are unavailable, its molecular structure suggests moderate polarity, likely enhancing solubility in organic solvents like dichloromethane or acetone .
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
CFIZOSDMOCKASV-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)[C@H](C)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and advanced chiral resolution techniques are often employed.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form the corresponding ketone, 1-(5-chloro-2-ethoxyphenyl)ethanone. Common oxidizing agents include:
| Reagent | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 25°C | Ketone (no over-oxidation) | High selectivity, mild conditions |
| CrO₃ in H₂SO₄ | Jones oxidation, 0–5°C | Ketone | Requires acidic conditions |
| TEMPO/NaOCl | Biphasic (H₂O/CH₂Cl₂) | Ketone | Catalytic, environmentally friendly |
This transformation is critical in synthetic pathways where the ketone serves as an intermediate for pharmaceuticals or agrochemicals.
Esterification
The hydroxyl group reacts with acylating agents to form esters, enhancing solubility or modifying biological activity:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | Pyridine, 80°C | Acetylated derivative | Prodrug synthesis |
| Benzoyl chloride | DMAP, CH₂Cl₂, 25°C | Benzoyl ester | Protecting group strategies |
| Sulfonyl chlorides | Et₃N, THF, 0°C | Sulfonate esters | Leaving group for nucleophilic substitution |
Steric hindrance from the ethoxy and chloro substituents may slow reaction kinetics compared to simpler alcohols .
Chiral Resolution and Stereochemical Interactions
The (S)-configuration enables enantioselective reactions:
-
Enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers via ester hydrolysis .
-
Asymmetric synthesis as a chiral building block for β-blockers or antihistamines.
Aromatic Ring Reactivity
The 5-chloro-2-ethoxyphenyl group exhibits limited electrophilic substitution due to deactivation by the electron-withdrawing Cl and directing effects of the ethoxy group. Notable reactions include:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitro derivative | Low yield; meta-directing effects |
| Ullmann coupling | CuI, ligand, DMF, 120°C | Biaryl derivatives | Requires activated aryl halides |
Nucleophilic Substitution
The chloro substituent may participate in SNAr reactions under harsh conditions:
| Reagent | Conditions | Product | Challenges |
|---|---|---|---|
| NaOH (aq.) | 200°C, high pressure | Phenol derivative | Competing hydrolysis of ethoxy group |
| NH₃ (liq.) | Cu catalyst, 150°C | Aniline analog | Limited reactivity due to deactivation |
Hydrogen Bonding and Coordination Chemistry
The hydroxyl and ethoxy groups act as hydrogen-bond donors/acceptors, facilitating:
Scientific Research Applications
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to.
Pathways Involved: The biochemical pathways affected by the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following compounds share structural similarities with (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol but differ in substituents, stereochemistry, or functional groups:
Reactivity and Functional Group Transformations
- Oxidation Behavior : Benzylic alcohols like 1-(naphthalen-2-yl)ethan-1-ol are oxidized to ketones with yields up to 98% under optimized conditions . For (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol, the electron-donating ethoxy group may slow oxidation compared to electron-withdrawing substituents (e.g., Cl or F), though experimental data are lacking.
- Solubility and Stability : Ethoxy-substituted compounds (e.g., the target) exhibit greater solubility in polar aprotic solvents than halogen-rich analogs like (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, which may aggregate due to iodine’s polarizability .
Commercial and Research Relevance
Biological Activity
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on various research findings and data.
Synthesis and Characterization
The synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the reaction of 5-chloro-2-ethoxyphenol with suitable reagents to form the desired alcohol. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Anticancer Activity
Research indicates that derivatives of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol exhibit significant anticancer properties. A study highlighted that certain analogs demonstrated inhibitory effects on EWS-FLI1, an oncogenic fusion protein associated with Ewing's sarcoma. The IC50 values for these compounds were reported to be as low as 0.18 μM, indicating potent activity against cancer cell lines .
Antimicrobial Properties
Investigations into the antimicrobial activity of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol have shown efficacy against various bacterial strains. For instance, compounds related to this structure were tested against Neisseria meningitidis and Haemophilus influenzae, demonstrating moderate antibacterial activity with MIC values ranging from 8 to 64 μg/mL .
Antichlamydial Activity
The compound has also been evaluated for its antichlamydial activity. In vitro studies revealed that certain derivatives exhibited superior activity against Chlamydia species compared to standard antibiotics like spectinomycin, suggesting potential for therapeutic applications in treating chlamydial infections .
Structure-Activity Relationship (SAR)
The biological activity of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is influenced by structural modifications. For example:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl group | Enhances anticancer activity |
| Methoxy group | Modulates antibacterial properties |
| Ethoxy group | Increases solubility and bioavailability |
The presence of electron-withdrawing groups such as chlorine has been shown to enhance the potency of the compound by stabilizing the active conformation necessary for interaction with biological targets .
Case Study 1: Ewing's Sarcoma
In a preclinical study, several derivatives of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol were tested for their ability to inhibit EWS-FLI1 transcriptional activity in cell lines derived from Ewing's sarcoma. The results indicated that compounds with specific substitutions on the phenyl ring significantly reduced cell viability and inhibited tumor growth in xenograft models .
Case Study 2: Antimicrobial Screening
A series of compounds based on (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol were screened against a panel of bacterial pathogens. The results showed that certain derivatives had MIC values comparable to existing antibiotics, suggesting their potential use as novel antimicrobial agents .
Q & A
Q. What are the primary synthetic routes for (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?
Answer: The synthesis of this chiral alcohol can be achieved via enantioselective reduction of the corresponding ketone precursor. Two key methodologies are:
- Biocatalytic Reduction : Use (S)-specific alcohol dehydrogenases (ADHs) under optimized pH (6–8) and temperature (25–30°C) to achieve >95% conversion and >99% enantiomeric excess (ee) .
- Catalytic Hydrogenation : Employ chiral catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN] for asymmetric transfer hydrogenation, yielding 87–90% stereochemical purity .
Q. Critical Parameters :
- Substrate concentration (≤50 mM for ADHs to avoid enzyme inhibition).
- Co-factor regeneration systems (e.g., NADPH/glucose dehydrogenase).
- Solvent choice (aqueous-organic biphasic systems improve yield).
Q. How can chiral HPLC be optimized to determine the stereochemical purity of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?
Answer: Chiral HPLC is the gold standard for assessing enantiomeric purity. Optimal conditions include:
- Column : Chiralpak IC or OD-H (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Hexane:isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.
- Flow Rate : 1.0 mL/min.
- Detection : UV at 220 nm for chloro-substituted aromatics .
- Retention Time : Baseline separation of (S) and (R) enantiomers (typical resolution >2.0).
Q. Validation :
- Calibrate with racemic standards.
- Use peak area integration for ee calculation: .
Q. What spectroscopic techniques are most effective for characterizing the structure of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?
Answer:
- NMR :
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H] matching theoretical mass (e.g., CHClO, m/z 200.0601).
- Polarimetry : Specific rotation [α] (e.g., +15° to +25° in ethanol) confirms chirality .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol under acidic or basic conditions?
Answer: Racemization occurs via protonation of the hydroxyl group. Mitigation approaches:
- Low-Temperature Reactions : Perform reductions at ≤25°C to slow keto-enol tautomerism .
- Protecting Groups : Temporarily protect the hydroxyl with tert-butyldimethylsilyl (TBS) ethers during harsh steps.
- Non-Ionic Solvents : Use tetrahydrofuran (THF) instead of protic solvents to minimize acid/base interactions .
Q. How does computational modeling aid in predicting the crystal structure and intermolecular interactions of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?
Answer:
- Software : SHELXL (for refinement) and density functional theory (DFT) for H-bonding/van der Waals interactions .
- Key Interactions :
- O–H···O hydrogen bonds between hydroxyl and ethoxy groups.
- Cl···π interactions stabilizing the crystal lattice.
- Validation : Compare calculated powder X-ray diffraction (PXRD) patterns with experimental data .
Q. How can biocatalytic approaches using alcohol dehydrogenases improve the enantioselective synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?
Answer: ADHs offer superior stereocontrol through substrate-specific binding pockets. Optimization steps:
- Enzyme Engineering : Directed evolution to enhance activity toward bulky substrates (e.g., introducing mutations at residues 94 and 202).
- Co-Solvent Systems : Add 10–20% dimethyl sulfoxide (DMSO) to solubilize aromatic substrates without denaturing enzymes .
- Fed-Batch Reactors : Maintain low ketone concentrations to minimize substrate inhibition.
Q. What are the challenges in correlating NMR chemical shift discrepancies with conformational dynamics in (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?
Answer:
Q. What role does the ethoxy and chloro substituent positioning play in the compound’s solubility and reactivity in nucleophilic environments?
Answer:
- Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), while the chloro substituent reduces water solubility due to hydrophobicity.
- Reactivity : The para-chloro group directs electrophilic substitution to the ortho position, while the ethoxy group activates the ring toward nucleophilic attack at the meta position.
Q. Experimental Data :
| Solvent | Solubility (mg/mL) | Reactivity (k, s) |
|---|---|---|
| Water | 0.5 | N/A |
| Ethanol | 15.2 | 0.12 |
| Dichloromethane | 45.8 | 0.85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
